molecular formula C16H15ClF2N2O3S B4577481 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea

N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea

Cat. No. B4577481
M. Wt: 388.8 g/mol
InChI Key: UGFOETWUSAPKCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea, typically involves the reaction of isothiocyanates with amines. Such reactions have been extensively studied, offering insights into the mechanistic pathways and conditions favorable for the synthesis of thiourea compounds. For example, studies have demonstrated the successful synthesis and characterization of various thiourea derivatives, highlighting the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields and desired selectivity (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction methods, providing detailed insights into the arrangement of atoms within the molecule. Such analyses reveal the planarity of the thiourea core and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules. For instance, research on thiourea derivatives shows the stabilizing effects of intramolecular hydrogen bonds and the spatial arrangement conducive to specific chemical reactions (Saeed & Parvez, 2005).

Scientific Research Applications

Spectroscopic and Computational Analysis

Thiourea derivatives have been extensively studied through experimental and computational methods to understand their molecular structure, vibrational modes, and potential energy distribution. For example, a study on a new thiourea derivative presented a comprehensive analysis using IR and Raman spectra, highlighting the molecule's stability, reactive sites, and potential for noncovalent interactions. This kind of research aids in the material science domain, particularly in understanding molecular interactions and stability (Anna Bielenica et al., 2020).

Bioremediation Technologies

Thiourea derivatives have been applied in enhancing the bioavailability of pollutants like diuron in contaminated soils, significantly improving biodegradation rates. This involves using cyclodextrin-based systems alongside bacterial consortia to achieve almost complete mineralization of pollutants, showcasing the potential of thiourea derivatives in environmental cleanup and bioremediation (J. Villaverde et al., 2012).

Enzyme Inhibition and Mercury Sensing

Some thiourea derivatives exhibit significant enzyme inhibition, particularly against acetylcholinesterase and butyrylcholinesterase, making them potential candidates for therapeutic applications. Additionally, their ability to act as sensing probes for mercury detection through spectrofluorimetric techniques highlights their utility in environmental monitoring and public health (F. Rahman et al., 2021).

Organocatalysis

The inclusion of thiourea derivatives in organocatalysis, particularly those with specific functional groups, has been demonstrated to significantly affect catalyst design and efficiency. These studies provide insights into the role of thiourea derivatives in synthesizing complex molecules and their potential applications in chemical manufacturing (Katharina M. Lippert et al., 2012).

Spectroscopic and Docking Properties

Research into the spectroscopic properties, molecular dynamics, and docking properties of thiourea derivatives, such as those analyzing non-linear optical properties and charge transfer phenomena, provides a foundation for developing new materials with specialized functions, including potential therapeutic agents (Y. Sheena Mary et al., 2016).

properties

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c1-22-10-4-6-14(23-2)12(8-10)21-16(25)20-9-3-5-13(11(17)7-9)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFOETWUSAPKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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